(3S,11AS)-3-methyl-1,3,4,6,11,11a-hexahydro-2H-pyrazino[1,2-b]isoquinoline
Description
(3S,11AS)-3-methyl-1,3,4,6,11,11a-hexahydro-2H-pyrazino[1,2-b]isoquinoline: is a heterocyclic compound that belongs to the class of isoquinoline derivatives. Isoquinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This compound is structurally characterized by a fused ring system that includes a pyrazine ring and an isoquinoline moiety.
Properties
IUPAC Name |
(3S,11aS)-3-methyl-2,3,4,6,11,11a-hexahydro-1H-pyrazino[1,2-b]isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-10-8-15-9-12-5-3-2-4-11(12)6-13(15)7-14-10/h2-5,10,13-14H,6-9H2,1H3/t10-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAJPUFVQUKQKT-GWCFXTLKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2CC3=CC=CC=C3CC2CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN2CC3=CC=CC=C3C[C@H]2CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoquinoline derivatives, including (3S,11AS)-3-methyl-1,3,4,6,11,11a-hexahydro-2H-pyrazino[1,2-b]isoquinoline, often involves cyclization reactions. One common method is the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials under acidic conditions . Another approach involves the use of metal catalysts, such as palladium or copper, to facilitate cyclization reactions .
Industrial Production Methods: Industrial production of isoquinoline derivatives typically employs scalable synthetic routes that minimize the use of hazardous reagents and maximize yield. Green chemistry principles, such as solvent-free conditions and recyclable catalysts, are increasingly being adopted to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Isoquinoline derivatives can undergo oxidation reactions to form N-oxides.
Reduction: Reduction of isoquinoline derivatives can lead to the formation of tetrahydroisoquinolines.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, are common for isoquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, halogens, metal catalysts.
Major Products:
Oxidation: Isoquinoline N-oxides.
Reduction: Tetrahydroisoquinolines.
Substitution: Nitrated or halogenated isoquinolines.
Scientific Research Applications
Chemistry: Isoquinoline derivatives are used as building blocks in the synthesis of complex organic molecules. They serve as intermediates in the production of pharmaceuticals and agrochemicals .
Biology: In biological research, isoquinoline derivatives are studied for their potential as enzyme inhibitors and receptor antagonists. They are also used in the development of fluorescent probes for imaging applications .
Medicine: Isoquinoline derivatives have shown promise in the treatment of various diseases, including cancer, malaria, and cardiovascular disorders. Their diverse biological activities make them valuable candidates for drug development .
Industry: In the industrial sector, isoquinoline derivatives are used as precursors in the synthesis of dyes, pigments, and polymers. They also find applications in the production of specialty chemicals .
Mechanism of Action
The mechanism of action of (3S,11AS)-3-methyl-1,3,4,6,11,11a-hexahydro-2H-pyrazino[1,2-b]isoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access . It may also act as a receptor antagonist by binding to receptor sites and preventing the activation of downstream signaling pathways .
Comparison with Similar Compounds
Quinapril: An isoquinoline derivative used as an antihypertensive agent.
Tetrahydroisoquinoline: A reduced form of isoquinoline with applications in medicinal chemistry.
Benzimidazo[2,1-a]isoquinoline: A structurally related compound with potential biological activities.
Uniqueness: (3S,11AS)-3-methyl-1,3,4,6,11,11a-hexahydro-2H-pyrazino[1,2-b]isoquinoline is unique due to its specific fused ring system, which imparts distinct chemical and biological properties
Biological Activity
(3S,11AS)-3-methyl-1,3,4,6,11,11a-hexahydro-2H-pyrazino[1,2-b]isoquinoline is a heterocyclic compound belonging to the isoquinoline derivative class. Isoquinolines are recognized for their diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- IUPAC Name : (3S,11aS)-3-methyl-1H-pyrazino[1,2-b]isoquinoline
- Molecular Formula : C13H18N2
- Molecular Weight : 202.30 g/mol
- CAS Number : 1391432-43-1
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to active or allosteric sites. This inhibition can block substrate access and alter metabolic pathways crucial for cellular function.
Antimicrobial Activity
Research indicates that the compound exhibits varying degrees of antimicrobial activity:
| Pathogen | IC₉₀ (μM) | Notes |
|---|---|---|
| Mycobacterium tuberculosis H37Ra | 6.8 | Inhibitory effect observed |
| Staphylococcus aureus | Not active | No significant inhibition |
| Candida albicans | Not active | No significant inhibition |
| Rhizobium radiobacter | Not active | No significant inhibition |
The compound was found to be weakly cytotoxic to MRC-5 human lung-derived fibroblasts with a GI₅₀ of 84.7 μM .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been investigated. It is suggested that it may act as a competitive inhibitor for certain metabolic enzymes involved in bacterial cell wall synthesis or other critical pathways.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant activity against Mycobacterium tuberculosis while showing no effect on Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Ralstonia solanacearum. The study concluded that the compound could be a potential candidate for developing new anti-tuberculosis agents .
Study 2: Cytotoxicity Assessment
Another research focused on the cytotoxic effects of the compound on human lung fibroblast cells. The findings revealed that while it exhibited some level of cytotoxicity at higher concentrations (GI₅₀ = 84.7 μM), its selectivity index suggests it may be safer compared to other known cytotoxic agents .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound in biological contexts:
| Compound | Biological Activity |
|---|---|
| Quinapril | Antihypertensive agent |
| Tetrahydroisoquinoline | Various applications in medicinal chemistry |
| Benzimidazo[2,1-a]isoquinoline | Potential biological activities |
This compound's unique fused ring system imparts distinct chemical and biological properties that differentiate it from its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
